N-cyclohexyl-4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}benzamide
Overview
Description
N-cyclohexyl-4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}benzamide, also known as IR-3535, is a synthetic compound that has gained attention in recent years due to its potential as a mosquito repellent. In addition to its use as an insect repellent, IR-3535 has also been studied for its potential in various scientific research applications.
Scientific Research Applications
N-cyclohexyl-4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}benzamide has been studied for its potential in various scientific research applications, including its use as a matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) analysis of peptides and proteins. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of proteins in biological samples.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}benzamide as a mosquito repellent is not fully understood. It is believed that this compound may interfere with the mosquito's ability to detect human hosts by disrupting the olfactory system. This disruption may be due to the compound's similarity to human sweat and other natural odors that attract mosquitoes.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally considered safe for use as an insect repellent. In addition, this compound has been shown to have no significant effects on the cardiovascular, respiratory, or central nervous systems.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}benzamide for use in lab experiments is its low toxicity and safety profile. However, this compound may not be suitable for all experiments due to its potential interactions with other compounds and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for the study of N-cyclohexyl-4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}benzamide. One area of research could focus on the development of more effective mosquito repellents based on the structure of this compound. In addition, further investigation into the mechanism of action of this compound could lead to a better understanding of how mosquitoes detect human hosts. Finally, the potential use of this compound as a matrix for MALDI-MS analysis and as a fluorescent probe for protein detection could be further explored.
Properties
IUPAC Name |
N-cyclohexyl-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-17(2)21-10-6-7-11-22(21)26-23(27)16-29-20-14-12-18(13-15-20)24(28)25-19-8-4-3-5-9-19/h6-7,10-15,17,19H,3-5,8-9,16H2,1-2H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKYFJYWCADQFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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